methyl 3-[(4-methylphenyl)({[(4-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(4-methylphenyl)({[(4-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is an organic compound that contains a thiophene ring substituted with a carboxylate group, a sulfonamide group, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(4-methylphenyl)({[(4-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate can be achieved through a multi-step process involving the reaction of thiophene-2-carboxylic acid with appropriate reagents to introduce the sulfonamide and carbamoyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-methylphenyl)({[(4-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Scientific Research Applications
Methyl 3-[(4-methylphenyl)({[(4-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 3-[(4-methylphenyl)({[(4-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to engage in various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives with sulfonamide and carbamoyl groups, such as:
- Methyl 3-sulfonylamino-2-thiophenecarboxylate
- Methyl 3-(N-((4-methyl-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)carbamoyl)sulfamoyl)thiophene-2-carboxylate
Uniqueness
Methyl 3-[(4-methylphenyl)({[(4-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is unique due to its specific substitution pattern and the presence of both sulfonamide and carbamoyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-[[2-(4-methylanilino)-2-oxoethyl]-(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S2/c1-15-4-8-17(9-5-15)23-20(25)14-24(18-10-6-16(2)7-11-18)31(27,28)19-12-13-30-21(19)22(26)29-3/h4-13H,14H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBGITCMMJJCGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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